
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) is a chemical compound with the molecular formula C18H17F6OSSb and a molecular weight of 517.14 g/mol . This compound is known for its unique structure, which includes a sulfonium ion bonded to a naphthalene ring and a hydroxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) typically involves the reaction of (4-hydroxyphenyl)methyl sulfonium with naphthalen-1-ylmethyl and hexafluorostibate(V). The reaction conditions often require an inert atmosphere and room temperature to ensure the stability of the compound. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimized reaction conditions to achieve higher yields.
Chemical Reactions Analysis
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) involves its interaction with molecular targets and pathways within cells. The sulfonium ion can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Comparison with Similar Compounds
(4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) can be compared with other similar compounds, such as:
(4-Hydroxyphenyl)(methyl)(phenyl)sulfonium hexafluorostibate(V): This compound has a similar structure but with a phenyl group instead of a naphthalene ring.
(4-Hydroxyphenyl)(methyl)(benzyl)sulfonium hexafluorostibate(V): This compound features a benzyl group in place of the naphthalene ring. The uniqueness of (4-Hydroxyphenyl)(methyl)(naphthalen-1-ylmethyl)sulfonium hexafluorostibate(V) lies in its naphthalene ring, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H17F6OSSb |
|---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
hexafluoroantimony(1-);(4-hydroxyphenyl)-methyl-(naphthalen-1-ylmethyl)sulfanium |
InChI |
InChI=1S/C18H16OS.6FH.Sb/c1-20(17-11-9-16(19)10-12-17)13-15-7-4-6-14-5-2-3-8-18(14)15;;;;;;;/h2-12H,13H2,1H3;6*1H;/q;;;;;;;+5/p-5 |
InChI Key |
PXXVSCQTLPRULB-UHFFFAOYSA-I |
Canonical SMILES |
C[S+](CC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)O.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



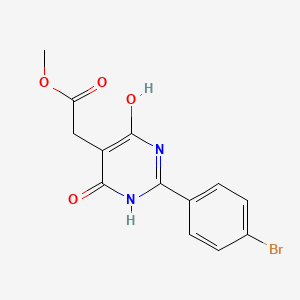
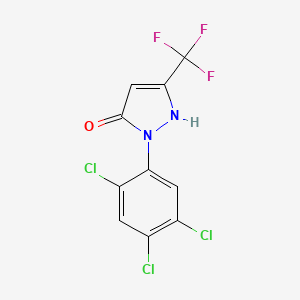
![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
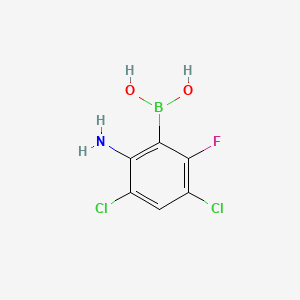
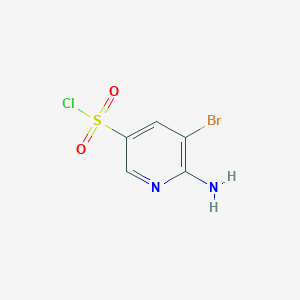
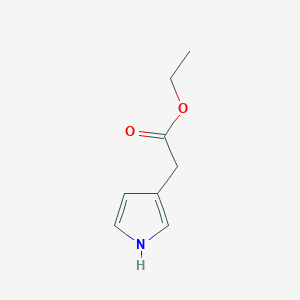
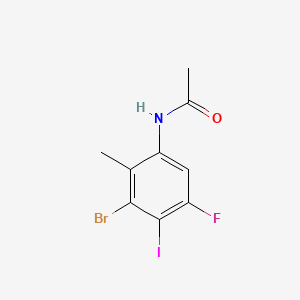
![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
